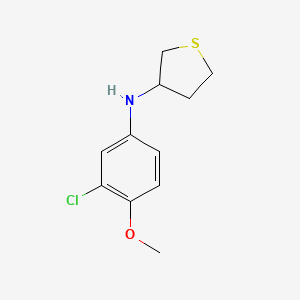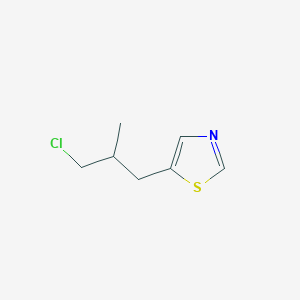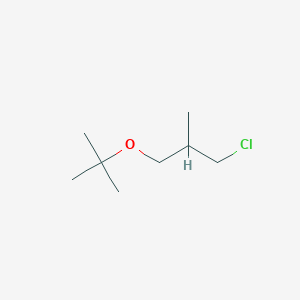
1-(Tert-butoxy)-3-chloro-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxy)-3-chloro-2-methylpropane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloro-2-methylpropane can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-methylpropene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl alcohol acting as both the solvent and the reactant.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxy)-3-chloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
Substitution: Products include alcohols, amines, and other substituted derivatives.
Elimination: Alkenes are the primary products of elimination reactions.
Applications De Recherche Scientifique
1-(Tert-butoxy)-3-chloro-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the modification of drug molecules to enhance their properties.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is used in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butoxy)-3-chloropropane: Similar structure but lacks the methyl group.
1-(Tert-butoxy)-2-chloropropane: Similar structure but with the chlorine atom on a different carbon.
1-(Tert-butoxy)-3-bromo-2-methylpropane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(Tert-butoxy)-3-chloro-2-methylpropane is unique due to the specific positioning of the tert-butoxy, chlorine, and methyl groups, which influence its reactivity and applications. The presence of the tert-butoxy group provides steric hindrance, making it distinct from other alkyl halides and affecting its behavior in chemical reactions .
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
LDYKXUGMAGABHG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


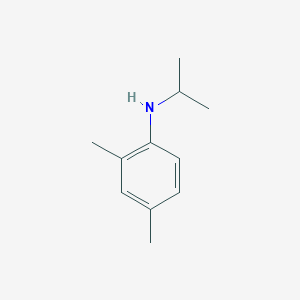
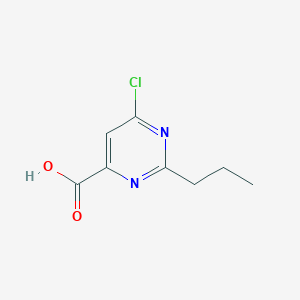
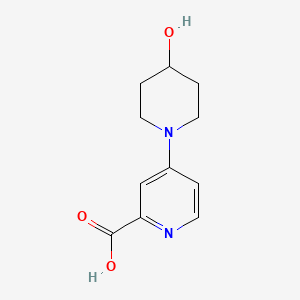
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

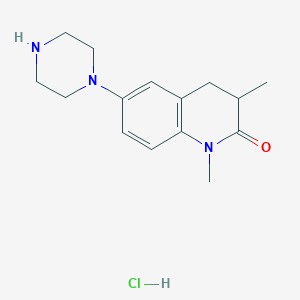
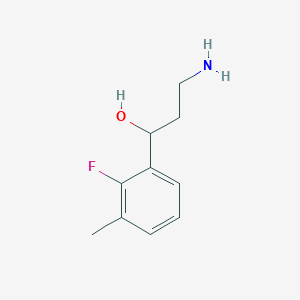

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)


![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
